molecular formula C17H20N4O4S B2910992 (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173560-56-9

(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2910992
CAS No.: 1173560-56-9
M. Wt: 376.43
InChI Key: KZEPTFIEGYEFIN-HTXNQAPBSA-N
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Description

(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . The specific arrangement of dimethoxy and methoxyethyl substituents on the benzothiazole ring, coupled with the methyl-pyrazole carboxamide group, makes it a compound of significant interest for exploring novel biochemical pathways. As a research chemical, its primary applications are in early-stage investigative studies, including but not limited to, target identification, assay development, and as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research . The mechanism of action for this specific compound is not fully elucidated and is a subject for ongoing research, though its structure suggests potential for interaction with various enzymatic systems. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-20-11(7-8-18-20)16(22)19-17-21(9-10-23-2)14-12(24-3)5-6-13(25-4)15(14)26-17/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEPTFIEGYEFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with a complex structure that combines elements from benzo[d]thiazole and pyrazole frameworks. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Structural Characteristics

The molecular formula of the compound is C21H24N2O6SC_{21}H_{24}N_{2}O_{6}S with a molecular weight of 432.49 g/mol. The presence of multiple methoxy groups and a carboxamide moiety enhances its lipophilicity, potentially improving its interaction with biological targets. The benzo[d]thiazole core is particularly noteworthy as it is associated with diverse pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Compounds containing the benzo[d]thiazole moiety have been documented to exhibit antimicrobial properties. Preliminary studies suggest that (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide may possess similar activities against various bacterial and fungal strains.

2. Anticancer Effects
Research indicates that pyrazole derivatives often demonstrate cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth in vitro, particularly against breast adenocarcinoma (MCF-7) and other cancer types. The structural features of this compound may contribute to its efficacy in targeting cancer cells.

3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been suggested through the study of related pyrazoles, which have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various models. This aspect makes it a candidate for further investigation in inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Anticancer Screening : A study screening a library of compounds identified derivatives with notable anticancer activity against multicellular spheroids, suggesting that structural modifications can enhance efficacy .
  • Anti-inflammatory Activity : In vivo models demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .
  • Antimicrobial Testing : Compounds structurally related to (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide showed promising results against E. coli and S. aureus, indicating potential antimicrobial applications .

Comparative Analysis

A comparison table summarizing the biological activities of structurally similar compounds is presented below:

Compound NameStructure FeaturesNotable Activities
4-Methylbenzo[d]thiazoleMethyl group on thiazoleAntimicrobial
2-AminobenzothiazoleAmine group substitutionAnticancer
7-Methoxybenzo[d]thiazoleMethoxy group on thiazoleAntiviral

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound: (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide C₁₉H₂₂N₄O₄S* ~414.46 4,7-Dimethoxybenzothiazole; 3-(2-methoxyethyl); 1-methylpyrazole carboxamide Enhanced solubility due to methoxy groups; potential for π-π stacking interactions
(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide C₁₇H₂₀N₄O₂S 344.40 5,7-Dimethylbenzothiazole; 3-(2-methoxyethyl); 1-methylpyrazole carboxamide Lower molecular weight; methyl groups may reduce polarity compared to methoxy
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C₁₆H₁₃N₅O₂S₂ 387.44 Benzothiazole; 5-methylthiophene; pyrazole carboxamide Thiophene introduces sulfur-based electronics; potential for redox activity
(E)-N’-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide C₁₃H₁₄N₄O₂ 274.28 Methoxybenzylidene; pyrazole carbohydrazide Hydrazone linkage; confirmed (E)-configuration via X-ray diffraction

*Molecular weight estimated based on structural similarity to .

Electronic and Solubility Profiles

  • Methoxy vs. Methyl Substituents: The 4,7-dimethoxy groups in the target compound increase electron density and solubility compared to the 5,7-dimethyl analogue in .
  • Thiophene vs.

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